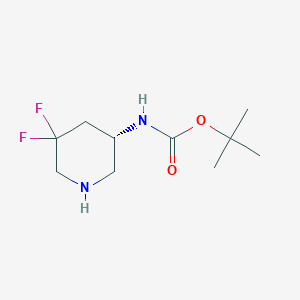

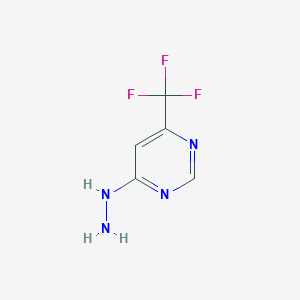

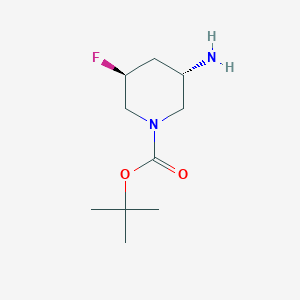

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Overview

Description

The compound “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate” belongs to the class of organic carbamates . Carbamates are derivatives of carbamic acid, identified by the presence of the -O-CO-NH- linkage . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Synthesis Analysis

Carbamates are synthesized using various methods. One method involves the preparation of tert-butyl carbamates from the corresponding carboxylic acids . Another method involves the use of natural phosphate as a catalyst . A green synthesis method has also been reported, which involves Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation .Molecular Structure Analysis

The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis

Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . Modifications of the Curtius rearrangement have also been explored for the preparation of tert-butyl carbamates .Physical And Chemical Properties Analysis

The physical data of a similar compound, tert-Butyl carbamate, are as follows: melting point 107–109°C; boiling point 196°C; density 0.99 g/cm³; refractive index: 1.428; flash point: 82.4°C . It is soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water .Scientific Research Applications

Crystal Structure Studies

Research has highlighted the importance of tert-butyl carbamate derivatives in understanding crystal structures and molecular interactions. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives have demonstrated the role of tert-butyl carbamates in forming bifurcated hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular assemblies and interactions (Baillargeon et al., 2017).

Synthetic Chemistry

In synthetic chemistry, tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate and related compounds have been utilized in various synthesis processes. For example, photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established new cascade pathways for assembling 3-aminochromones, showcasing the compound's versatility in synthetic applications (Wang et al., 2022). Additionally, enantioselective syntheses of tert-butyl carbamate derivatives have been explored for the development of novel protease inhibitors, highlighting its potential in drug discovery and medicinal chemistry (Ghosh et al., 2017).

Material Science

In material science, the study of carbamate derivatives, including tert-butyl carbamates, has provided insights into the formation of three-dimensional architectures through hydrogen bonding and other molecular interactions. This research aids in understanding the properties and potential applications of materials at the molecular level (Das et al., 2016).

Mechanism of Action

Target of Action

Carbamates, the class of compounds to which it belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates, including “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate”, are known to form hydrogen bonds through their carbamate functionality, which participates in inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, carbamates can bind with neutral amine groups to form a carbamate, a post-translational modification known as carbamylation .

Pharmacokinetics

Carbamates, including “this compound”, are known for their good chemical and proteolytic stabilities, which contribute to their pharmacokinetic properties . They are widely used in medicinal chemistry due to their ability to permeate cell membranes, which enhances their bioavailability .

Result of Action

The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s action can be influenced by the presence of other substances in the environment, such as other chemicals or biological molecules .

Safety and Hazards

Future Directions

Carbamates have received much attention in recent years due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Therefore, the future directions of research on carbamates like “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate” could be focused on their potential applications in drug design and discovery.

properties

IUPAC Name |

tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEASWFMIYVAAZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3112835.png)

![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)